molecular formula C14H19NO5 B3000635 (2R)-3-(3,4-dimethoxyphenyl)-2-acetamido-2-methylpropanoic acid CAS No. 2503-39-1

(2R)-3-(3,4-dimethoxyphenyl)-2-acetamido-2-methylpropanoic acid

Cat. No. B3000635
CAS RN: 2503-39-1
M. Wt: 281.308
InChI Key: VIQGMKBBYLJABC-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-3-(3,4-dimethoxyphenyl)-2-acetamido-2-methylpropanoic acid, also known as DMAMCL, is a synthetic compound that belongs to the class of amino acids. DMAMCL is a chiral molecule with two stereoisomers, (2R)-DMAMCL and (2S)-DMAMCL. In

Scientific Research Applications

Asymmetric Hydrogenation in Organic Synthesis

A study by Lyubimov et al. (2010) developed a convenient procedure for the preparation of methyl (Z)-2-acetamido-3-(3,4-dimethoxyphenyl)acrylate, which involved asymmetric hydrogenation using rhodium catalysts. This process is characterized by high enantioselectivity and complete conversion, suggesting its potential application in asymmetric synthesis in organic chemistry (Lyubimov et al., 2010).

Polymorphism in Pharmaceutical Compounds

Mudalip et al. (2018) investigated the effects of solvents on the polymorphism and shape of mefenamic acid crystals, a pharmaceutical compound. Their findings could have implications for understanding and manipulating the polymorphic forms of related compounds, including (2R)-3-(3,4-dimethoxyphenyl)-2-acetamido-2-methylpropanoic acid (Mudalip et al., 2018).

Synthesis of Derivatives

Wei-ke (2008) described a novel approach to synthesize L-α-(3,4-dimethoxybenzyl)-α-ureidopropanoic acid, a derivative of the compound . This synthesis process is noted for its simplicity, mild reaction conditions, and environmental friendliness, indicating its potential for industrial application (Su Wei-ke, 2008).

Synthesis of Anticancer Drugs

Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, an anticancer drug, from a related compound. This research could guide the development of new anticancer drugs using similar structural frameworks (Sharma et al., 2018).

Novel Photopolymerization Techniques

Guillaneuf et al. (2010) proposed a new alkoxyamine derived from a similar compound for photoiniferter-based polymerization, highlighting its potential in material sciences, particularly in the field of photopolymerization (Guillaneuf et al., 2010).

Antidiabetic Drug Development

Negoro et al. (2010) discussed the discovery of TAK-875, a GPR40 agonist derived from a similar structural framework, showing its potential as an antidiabetic drug (Negoro et al., 2010).

Radical Reaction in Organic Synthesis

Kabat (2001) utilized a radical reaction involving a substrate structurally related to the compound of interest for the synthesis of diamino glutamic acids, an approach that could be applied in organic synthesis and drug development (Kabat, 2001).

Chemo-Enzymatic Synthesis in Pharmacology

Baba et al. (2018) described the synthesis of diastereomers from a racemic drug related to (2R)-3-(3,4-dimethoxyphenyl)-2-acetamido-2-methylpropanoic acid. This study highlights the importance of understanding stereochemistry in drug metabolism and pharmacokinetics (Baba et al., 2018).

properties

IUPAC Name

(2R)-2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-9(16)15-14(2,13(17)18)8-10-5-6-11(19-3)12(7-10)20-4/h5-7H,8H2,1-4H3,(H,15,16)(H,17,18)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQGMKBBYLJABC-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C)(CC1=CC(=C(C=C1)OC)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@](C)(CC1=CC(=C(C=C1)OC)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.